N1-Alkyl Chain Length Modulates JNK3 Inhibitory Potency
The N1-propyl substitution confers a distinct JNK3 inhibitory profile. While the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one core shows minimal activity, the N1-propyl derivative (CAS 66366-87-8) exhibits an IC50 of 1.33 µM against human JNK3 in a radiometric assay [1]. In contrast, optimized derivatives with extended N1-substituents (e.g., benzyl or substituted phenyl) can achieve nanomolar potency [2]. This highlights that the propyl group provides a specific, intermediate level of activity, making it a valuable reference point for SAR studies.
| Evidence Dimension | JNK3 Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.33 µM (1330 nM) |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroquinoxalin-2(1H)-one (inferred minimal activity); Optimized derivatives (e.g., compound 11g) IC50 = 6 nM |
| Quantified Difference | Target compound is ~200-fold less potent than optimized JNK3 inhibitors but significantly more active than the unsubstituted core. |
| Conditions | Inhibition of human JNK3 after 40 mins by [gamma-33ATP] radiometric assay |
Why This Matters
This data positions 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one as a crucial moderate-activity reference compound for JNK3 inhibitor SAR campaigns, allowing researchers to benchmark the impact of further N1 modifications.
- [1] BindingDB. BDBM50565121 (CHEMBL4799531). Affinity Data: IC50 = 1.33E+3 nM for human JNK3. View Source
- [2] Dou, X., et al. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Eur J Med Chem. 2020; 201: 112445. View Source
